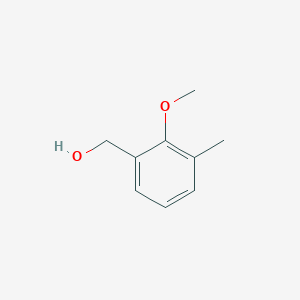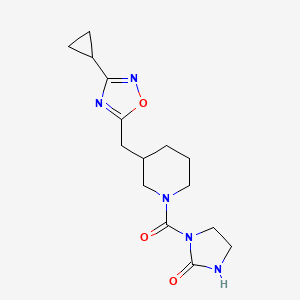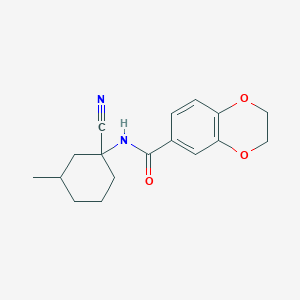![molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9](/img/structure/B2887706.png)
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 2138205-09-9 . It has a molecular weight of 179.71 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is 1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Biochemical Tool in Tropane Alkaloid Biosynthesis
8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in the study of tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, it was metabolized to notable products including 8-thiabicyclo[3.2.1]octan-3-ol and its derived 3-O-acetyl ester. This process also perturbed tropane alkaloid synthesis, affecting levels of hyoscyamine, tropine, and pseudotropine, suggesting its utility in biochemical studies of alkaloid synthesis (Parr et al., 1991).
Anti-Viral Activity
A series of 8-chlorobicyclo[3.2.1]oct-6-enes synthesized from cyclohexenyl chlorides and simple alkynes showed in vitro activity against influenza-A virus. Amine derivatives from this series were comparable to amantadine in vivo, highlighting their potential as anti-viral agents (Miller et al., 2001).
Organocatalysis and Stereochemistry
Organocatalytic methods have enabled the synthesis of chiral bicyclo[3.n.1]alkanones, including compounds structurally related to 8-Thiabicyclo[3.2.1]octan-3-amine. These methods exhibit high enantioselectivity and catalytic efficiency, useful in the synthesis of stereochemically complex organic molecules (Itagaki et al., 2005).
Microencapsulation Applications
Amidic alginate derivatives have been synthesized for use in microencapsulation, with 1-Octyl amine covalently coupled to sodium alginate. These derivatives, including those related to 8-Thiabicyclo[3.2.1]octan-3-amine, have been applied in the encapsulation of λ-cyhalothrin, demonstrating the versatility of these compounds in materials science (Yang et al., 2011).
Synthesis and Reactivity Studies
The synthesis and reactivity of various 8-Thiabicyclo[3.2.1]octan-3-amine derivatives have been extensively studied, offering insights into their potential applications in organic synthesis, medicinal chemistry, and materials science. These studies include exploration of their conformational dynamics, reactivity patterns, and potential as building blocks for complex molecular architectures (Flores & Díez, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSQYGGGXDYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)
![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
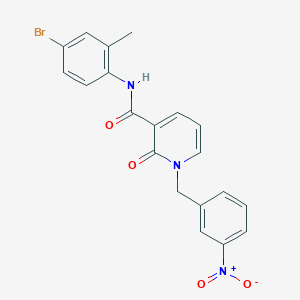
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
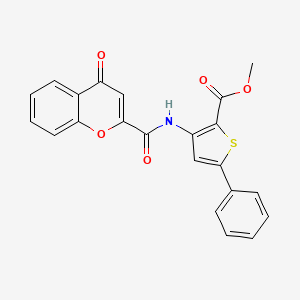
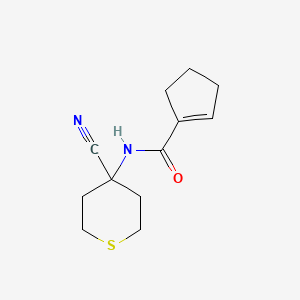
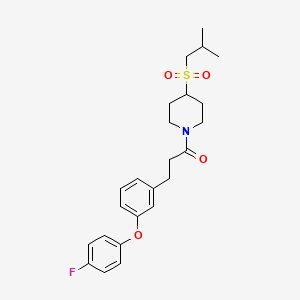
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
